Cyclopentyl 3-methoxyphenyl ketone
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Overview
Description
Cyclopentyl 3-methoxyphenyl ketone is a chemical compound with the molecular formula C13H16O2 . It has an average mass of 204.265 Da and a monoisotopic mass of 204.115036 Da . The compound is also known by several other names, including Cyclopentyl (3-methoxyphenyl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16O2/c1-15-12-8-4-7-11(9-12)13(14)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 311.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.3±3.0 kJ/mol and a flash point of 133.4±13.9 °C . The compound has a molar refractivity of 59.4±0.3 cm3 .Scientific Research Applications
1. Application in Synthesis of Functionalized Cyclopentanes
Cyclopentyl 3-methoxyphenyl ketone has been explored in the synthesis of highly-functionalized cyclopentanes. This is achieved through [3+2] cycloadditions involving silyl enol ethers and donor-acceptor cyclopropanes. The process, catalyzed by triflic imide, yields cyclopentanes with high functionality and demonstrates the versatility of this compound in synthetic chemistry (Takasu et al., 2006).
2. Role in Nazarov Cyclization
The compound plays a significant role in Nazarov cyclization processes, particularly in the gas phase and condensed phase cyclization of related compounds. This application is significant in the context of organic synthesis and understanding reaction mechanisms (Cyriac et al., 2014).
3. Photochemistry of Related Ketones
Studies on 2-Cyclopentenyl methyl ketones, which are closely related to this compound, show intriguing photochemical behaviors. These compounds undergo specific rearrangements and reactions under light irradiation, suggesting potential applications in photochemistry (Gonzenbach et al., 1977).
4. Reactions with Hydroxylamine Hydrochloride
Investigations into the effects of the cyclopentane ring on the regiochemistry of reactions with hydroxylamine hydrochloride have revealed the formation of specific isoxazoles, demonstrating the compound's utility in creating targeted chemical structures (Martins et al., 1996).
Safety and Hazards
Based on the information available, it is recommended to wear personal protective equipment/face protection when handling Cyclopentyl 3-methoxyphenyl ketone . It is also advised to ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, and the compound should be kept away from open flames, hot surfaces, and sources of ignition .
Properties
IUPAC Name |
cyclopentyl-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-12-8-4-7-11(9-12)13(14)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIRSHXGEOMEHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481924 |
Source
|
Record name | CYCLOPENTYL 3-METHOXYPHENYL KETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339549-67-6 |
Source
|
Record name | CYCLOPENTYL 3-METHOXYPHENYL KETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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